molecular formula C24H22N8 B2728022 7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-81-9

7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2728022
CAS No.: 338403-81-9
M. Wt: 422.496
InChI Key: TZOBMXJFXNRAKW-UHFFFAOYSA-N
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Description

7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H22N8 and its molecular weight is 422.496. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-imidazol-1-ylphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N8/c1-2-4-20(5-3-1)29-14-16-30(17-15-29)24-27-23-26-11-10-22(32(23)28-24)19-6-8-21(9-7-19)31-13-12-25-18-31/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOBMXJFXNRAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC=NC4=N3)C5=CC=C(C=C5)N6C=CN=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N6
  • Molecular Weight : 336.41 g/mol
  • SMILES Notation : C1=CC=C(C=C1)N2C=NC(=N2)C3=C(N=C(N3)C4=CC=C(C=C4)N5C=CN=N5)N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nitric Oxide Synthase Inhibition : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in the inflammatory response and is involved in various disease processes such as cancer and neurodegenerative disorders .
  • Antiparasitic Activity : Recent studies indicate that derivatives of triazolopyrimidines exhibit significant antiparasitic effects against Leishmania spp. and Trypanosoma cruzi. The mechanism involves disruption of parasite metabolism and enhancement of host immune responses .

Biological Activity Overview

Activity Type Description Reference
AnticancerExhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
AntimicrobialDemonstrates activity against bacterial strains through inhibition of cell wall synthesis.
AntiparasiticEffective against Leishmania spp. and Trypanosoma cruzi; enhances macrophage activity.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines (IL-6, IL-8) in vitro.

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxicity of triazolopyrimidine derivatives demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .

Case Study 2: Antiparasitic Activity

In vitro assays showed that the compound exhibited potent activity against multiple strains of Leishmania. The selectivity index was favorable compared to standard treatments like Glucantime, indicating potential for development as a therapeutic agent for leishmaniasis .

Case Study 3: Anti-inflammatory Properties

Research revealed that treatment with this compound resulted in decreased production of inflammatory mediators in macrophages, suggesting its potential utility in managing inflammatory diseases .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this scaffold have been synthesized and evaluated for their anti-tumor properties, revealing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antiepileptic Properties

Another significant application is in the development of antiepileptic drugs. A series of derivatives based on the triazolo[1,5-a]pyrimidine structure were synthesized and tested for their efficacy in managing epilepsy. These compounds demonstrated the ability to modulate calcium channels and showed potential for reducing seizure activity in preclinical models .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Research indicates that certain derivatives exhibit strong activity against parasites such as Trypanosoma brucei and Plasmodium falciparum. The metal-chelating properties of the triazolo[1,5-a]pyrimidine ring enhance its biological activity by facilitating interactions with essential metal ions in these organisms .

Structure-Activity Relationship (SAR)

The efficacy of 7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to its unique structural features:

Structural Feature Impact on Activity
Imidazole ringEnhances interaction with biological targets
Triazolo-pyrimidine scaffoldProvides a versatile platform for modifications
Piperazine moietyIncreases solubility and bioavailability

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the imidazole and piperazine moieties through nucleophilic substitutions.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

This synthetic flexibility allows for the modification of various substituents to optimize biological activity .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of triazolo[1,5-a]pyrimidine derivatives and tested their cytotoxicity against human breast cancer cell lines (MCF-7). The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antiepileptic Screening

In a preclinical model of epilepsy, a derivative of the compound was administered to assess its effect on seizure frequency and duration. Results indicated a substantial reduction in both parameters compared to untreated controls .

Preparation Methods

SNAr with Preformed Imidazole Derivatives

7-Chloro-triazolopyrimidine intermediates react with 4-(1H-imidazol-1-yl)phenylboronic acid under Suzuki-Miyaura conditions. A representative procedure involves:

  • Dissolving 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (1 equiv) and 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 equiv) in degassed dioxane/water (4:1).
  • Adding Pd(PPh3)4 (5 mol%) and K2CO3 (3 equiv).
  • Heating at 80°C for 12 h to afford the coupled product in 65–72% yield.

Direct Imidazole Installation

An alternative route involves in situ generation of the imidazole ring:

  • Condensing 7-amino-triazolopyrimidine with glyoxal and ammonium acetate in acetic acid.
  • Cyclizing at 120°C for 6 h to form the imidazole moiety directly on the phenyl ring.

Functionalization at C2 with 4-Phenylpiperazine

The 4-phenylpiperazino group is introduced via nucleophilic displacement of a leaving group (e.g., chloro, bromo) at C2.

Two-Step Chlorination-Amination

  • Chlorination : Treating 2-hydroxytriazolopyrimidine with POCl3 at reflux for 4 h yields 2-chloro intermediates.
  • Amination : Reacting 2-chloro derivatives with 4-phenylpiperazine in N-methyl-2-pyrrolidone (NMP) at 120°C for 8 h achieves substitution, with yields of 70–85%.

One-Pot Coupling

A streamlined approach employs:

  • Mixing 2-chloro-triazolopyrimidine (1 equiv), 4-phenylpiperazine (1.5 equiv), and K2CO3 (2 equiv) in dimethylformamide (DMF).
  • Heating at 100°C for 6 h under microwave irradiation, achieving 88% yield.

Integrated Synthetic Routes

Sequential Functionalization (C5 → C7 → C2)

  • C5 Phenyl Introduction : Condensing 5-amino-1H-1,2,4-triazole with phenylacetyl chloride to form 5-phenyl-triazolo[1,5-a]pyrimidine.
  • C7 Imidazolylphenyl Installation : Suzuki coupling as described in Section 2.1.
  • C2 Piperazino Substitution : Amination per Section 3.1.
    Overall Yield : 42% over three steps.

Convergent Approach

  • Parallel Synthesis : Preparing 4-(1H-imidazol-1-yl)phenylboronic acid and 4-phenylpiperazine separately.
  • Final Assembly : Coupling both groups to a dichloro-triazolopyrimidine core in a one-pot reaction using Pd catalysis and SNAr.
    Yield : 58%.

Optimization and Challenges

  • Solvent Effects : DMF and NMP enhance nucleophilicity in amination steps but require rigorous drying to prevent hydrolysis.
  • Catalyst Loading : Reducing Pd(PPh3)4 to 2 mol% in Suzuki couplings maintains efficiency while lowering costs.
  • Byproduct Mitigation : Column chromatography (SiO2, ethyl acetate/hexane) resolves regioisomers formed during imidazole installation.

Characterization and Validation

  • NMR : 1H NMR (DMSO-d6) displays signals for imidazole (δ 8.21, s), piperazine (δ 3.15–3.45, m), and triazolopyrimidine (δ 8.75, s).
  • Mass Spectrometry : ESI-MS m/z 423.2 [M+H]+ aligns with the molecular formula C24H22N8.
  • Purity : HPLC (C18, acetonitrile/water) confirms >98% purity for optimized routes.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantage Reference
Sequential 3 42% High regiocontrol
Convergent 2 58% Reduced purification steps
One-Pot Amination 1 88% Time-efficient

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction purity be maximized?

The compound can be synthesized via a multi-component reaction protocol involving:

  • Key reagents : 3-amino-1,2,4-triazole, aromatic aldehydes, and ethyl 3-oxohexanoate.
  • Catalyst : Dimethylformamide (DMF) as a solvent and catalyst .
  • Procedure : Fusion of reagents at controlled temperatures (10–12 minutes), followed by methanol addition and crystallization in ethanol.
  • Purity control : Recrystallization in ethanol yields >90% purity, validated by elemental analysis and HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at 1500–1550 cm⁻¹) .
  • NMR : 1H^1H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm; piperazine protons at δ 2.5–3.5 ppm). 13C^{13}C NMR resolves carbonyl and heterocyclic carbons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) confirm molecular weight .

Advanced Research Questions

Q. How can computational modeling improve synthesis optimization and target prediction?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Pharmacophore modeling : Molecular docking (e.g., using AutoDock Vina) identifies potential biological targets (e.g., kinases, GPCRs) by analyzing binding affinities to active sites .
  • Data integration : Machine learning algorithms correlate substituent effects (e.g., imidazole vs. piperazine) with bioactivity, guiding structural modifications .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) .
    • Validate dose-response curves (EC50_{50}/IC50_{50}) across ≥3 independent replicates.
  • Data reconciliation :
    • Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) to explain bioavailability differences .
    • Analyze substituent effects: e.g., 4-phenylpiperazine enhances CNS penetration, while imidazole improves aqueous solubility .

Q. What strategies enhance solubility and bioavailability without compromising activity?

  • Structural modifications :
    • Piperazine ring : Introduce hydrophilic groups (e.g., -OH, -SO3_3H) at the N4 position to improve water solubility .
    • Imidazole substitution : Replace 1H-imidazol-1-yl with 2-methylimidazole to reduce metabolic degradation .
  • Formulation approaches :
    • Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution rates .

Methodological Notes

  • Controlled experiments : Include negative controls (e.g., solvent-only) and reference compounds (e.g., imatinib for kinase assays) .
  • Statistical rigor : Apply ANOVA or Student’s t-test with p < 0.05 for significance .

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